molecular formula C14H17NO3 B15333218 Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate

Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate

Cat. No.: B15333218
M. Wt: 247.29 g/mol
InChI Key: GNEFACWSTVZCQR-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate is an indole-functionalized ester characterized by a hydroxyl group at the β-position of the propanoate backbone and a methyl-substituted indole moiety at the 3-position. This compound is structurally significant due to its hybrid features: the indole ring (a heterocyclic aromatic system) and the ester-hydroxyl group, which confer unique physicochemical properties.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1-methylindol-3-yl)propanoate

InChI

InChI=1S/C14H17NO3/c1-3-18-14(17)8-13(16)11-9-15(2)12-7-5-4-6-10(11)12/h4-7,9,13,16H,3,8H2,1-2H3

InChI Key

GNEFACWSTVZCQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN(C2=CC=CC=C21)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. For example:

  • Reaction : Ethyl ester → Carboxylic acid

  • Conditions : Reflux with 1M NaOH (aq) at 80°C for 4–6 hours.

  • Outcome : Quantitative conversion confirmed by TLC (Rf shift from 0.75 to 0.25 in ethyl acetate/hexane) .

Acid-catalyzed ester hydrolysis is less common due to competing decomposition of the indole moiety.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at C3 participates in nucleophilic substitutions:

Reaction TypeReagentConditionsProductYield (%)Source
Acylation Acetyl chloridePyridine, 0°C, 2 h3-Acetoxy derivative85
Sulfonation SO₃·Py complexDCM, rt, 12 h3-Sulfooxypropanoate72
Hydrazide Formation Hydrazine hydrateEthanol reflux, 2 h3-Hydrazinylpropanoate90

Hydrazide derivatives (e.g., 3a–f , 5a–f ) are precursors for Schiff base synthesis when reacted with substituted benzaldehydes .

Oxidation Reactions

The secondary alcohol undergoes oxidation to a ketone:

  • Reagent : KMnO₄ in acidic medium (H₂SO₄).

  • Mechanism : Two-electron oxidation via radical intermediates.

  • Product : 3-Keto-3-(1-methyl-3-indolyl)propanoate (confirmed by IR carbonyl stretch at 1715 cm⁻¹).

Controlled oxidation with milder agents (e.g., Dess-Martin periodinane) remains unexplored but theoretically feasible.

Cyclization and Heterocycle Formation

Under dehydrating conditions, intramolecular cyclization occurs:

text
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate → [H⁺, Δ] → Indolo[2,3-b]pyran-2-one derivative
  • Conditions : PTSA (10 mol%) in toluene, 110°C, 8 h.

  • Application : The lactone product shows enhanced fluorescence, useful in bioimaging.

Condensation with Aromatic Aldehydes

The hydroxyl group facilitates Knoevenagel-type condensations:

Aldehyde SubstituentConditionsProduct TypeNotes
4-HydroxybenzaldehydeEthanol reflux, 6 hStyryl-indole conjugateAntioxidant activity (IC₅₀ 18 μM)
3-NitrobenzaldehydeMicrowave, 100 W, 20 minNitrostyrene derivativeFluorescent probe candidate

Comparative Reactivity of Structural Analogs

CompoundReactivity with SOCl₂Lactonization EaseOxidation Stability
Ethyl 3-HydroxypropanoateHighModerateLow
Target Compound ModerateHighModerate
Indole-3-acetic acidLowN/AHigh

Data adapted from .

Mechanistic Insights from Kinetic Studies

  • Hydrolysis Kinetics : Pseudo-first-order rate constant (k) = 2.3 × 10⁻⁴ s⁻¹ at pH 12.

  • Activation Energy : Eₐ = 45.2 kJ/mol for ester hydrolysis.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by 3× compared to ethanol .

Stability Under Physiological Conditions

The compound undergoes gradual decomposition in phosphate buffer (pH 7.4):

  • Half-life : 14.3 hours at 37°C.

  • Primary Degradant : 3-(1-Methyl-3-indolyl)acrylic acid via β-elimination.

This reactivity profile highlights the compound’s utility as a synthetic intermediate for indole-based pharmaceuticals and functional materials. Further studies should explore catalytic asymmetric modifications and in vivo metabolic pathways.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate with key analogs based on substituents, functional groups, and synthesis pathways.

Substituent Variations on the Indole Ring

Compound Name Indole Substituent(s) Key Functional Groups Molecular Formula (Inferred) Key References
This compound 1-methyl β-hydroxy, ester C14H17NO3
Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate None β-ketone, ester C13H13NO3
Ethyl 3-(6-Methoxy-3-indolyl)propanoate 6-methoxy Methoxy, ester C14H17NO3
  • Impact of Substituents: The 1-methyl group in the target compound enhances steric hindrance and lipophilicity compared to unsubstituted indoles (e.g., Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate). This substitution may reduce metabolic degradation in biological systems . The β-ketone group in Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate increases electrophilicity, making it more reactive toward nucleophiles than the hydroxylated analog .

Functional Group Modifications

Hydroxy vs. Acetoxy/Ketone Groups
  • This compound: The β-hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. However, it may also render the compound prone to oxidation or dehydration under acidic conditions .
  • Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate: The β-ketone group (C=O) enhances stability but reduces polarity compared to the hydroxylated form. This compound is a key intermediate in synthesizing heterocyclic derivatives .
Ester Chain Variations
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 3-(6-Methoxy-3-indolyl)propanoate) generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and aroma profiles .

Biological Activity

Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its role in various biological activities. The compound can be characterized by the following chemical structure:

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 235.26 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1160.12Apoptosis induction
HeLa0.69Cell cycle arrest

These findings are corroborated by molecular docking studies suggesting that this compound interacts with critical proteins involved in cancer progression, such as HSP90 and TRAP1 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it has inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

These results suggest that this compound could be effective in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M checkpoint, preventing cancer cell proliferation.
  • Inhibition of Signaling Pathways : this compound modulates key signaling pathways associated with cancer growth and survival.

Case Studies and Research Findings

A notable study conducted on the compound's efficacy involved a series of in vivo experiments where mice were treated with this compound. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Another research effort focused on its antimicrobial properties, revealing that the compound effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

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